2-Mercaptophenol

Chemical Sensing Self-Assembled Monolayers Piezoresistive Cantilever

2-Mercaptophenol (2-Hydroxythiophenol, C₆H₆OS, MW 126.18 g/mol) is an aromatic organosulfur compound featuring ortho-positioned thiol (-SH) and hydroxyl (-OH) groups on a benzene ring, a structural arrangement that enables 1,2-bidentate chelation and distinct intramolecular hydrogen bonding behavior. Commercially available at 95-98+% purity with density of 1.255 g/mL at 25 °C and refractive index n20/D 1.6060 , this bifunctional ligand exhibits versatile coordination modes with transition metals and serves as a biomimetic redox probe.

Molecular Formula C6H6OS
Molecular Weight 126.18 g/mol
CAS No. 1121-24-0
Cat. No. B073258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptophenol
CAS1121-24-0
Molecular FormulaC6H6OS
Molecular Weight126.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[O-])[SH2+]
InChIInChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
InChIKeyVMKYTRPNOVFCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptophenol (CAS 1121-24-0) Supplier Evaluation: Ortho-Bifunctional Chelator and Redox Probe


2-Mercaptophenol (2-Hydroxythiophenol, C₆H₆OS, MW 126.18 g/mol) is an aromatic organosulfur compound featuring ortho-positioned thiol (-SH) and hydroxyl (-OH) groups on a benzene ring, a structural arrangement that enables 1,2-bidentate chelation and distinct intramolecular hydrogen bonding behavior [1]. Commercially available at 95-98+% purity with density of 1.255 g/mL at 25 °C and refractive index n20/D 1.6060 , this bifunctional ligand exhibits versatile coordination modes with transition metals and serves as a biomimetic redox probe [2].

2-Mercaptophenol (CAS 1121-24-0) Supply Risks: Why Structural Analogs Cannot Substitute


The ortho-arrangement of thiol and hydroxyl groups in 2-mercaptophenol confers unique physicochemical and coordination properties that para- and meta-isomers (3- and 4-mercaptophenol) cannot replicate. In sensor applications, the three isomers exhibit markedly different reactivity: 3-mercaptophenol shows the largest deflection response to formaldehyde, while 2- and 4-isomers display distinct reactivity profiles [1]. In protein environments, the OH group in 2-MP-α₃C is more sequestered compared to 4-MP-α₃C, leading to increased redox potential and altered proton-coupled electron transfer behavior [2]. In zinc enzyme inhibition models, 2-mercaptophenol uniquely exhibits coexisting terminal and chelating binding modes in both crystalline and solution states—a behavior not observed with simpler monofunctional thiols [3]. These isomer-specific and substitution-pattern-dependent properties preclude simple interchange.

2-Mercaptophenol (CAS 1121-24-0) Technical Differentiation: Quantitative Comparator Evidence


2-Mercaptophenol vs. 3-Mercaptophenol vs. 4-Mercaptophenol: Comparative Reactivity in Formaldehyde Vapor Sensing

In a direct head-to-head comparison of all three mercaptophenol isomers as probe molecules for formaldehyde vapor detection, 3-mercaptophenol exhibited the largest cantilever deflection response. While 2-mercaptophenol and 4-mercaptophenol both responded to formaldehyde, their deflection magnitudes were inferior to that of 3-mercaptophenol [1]. This study provides quantitative, isomer-resolved reactivity data under identical experimental conditions.

Chemical Sensing Self-Assembled Monolayers Piezoresistive Cantilever Formaldehyde Detection

2-Mercaptophenol vs. 4-Mercaptophenol: Differential Redox Potential Shifts in α₃C Protein Environment

When bound to the α₃C protein scaffold, 2-mercaptophenol and 4-mercaptophenol exhibit distinct electrochemical behavior. 4-MP-α₃C displays pKₐ and E(peak) values essentially identical to the solvated free compound, whereas 2-MP-α₃C shows increased values due to sequestration of the phenol OH group. The potential shift for 2-MP-α₃C relative to aqueous buffer is approximately 0.12 V, attributed to hydrogen bonding that either stabilizes the reduced phenol or destabilizes the radical [1].

Protein Electrochemistry Proton-Coupled Electron Transfer Biomimetic Models Tyrosine Radical Chemistry

2-Mercaptophenol vs. Thiophenol (PhSH): Divergent Methylation Kinetics in Zinc Enzyme Models

In zinc enzyme inhibition models using Tpᴾʰ,ᴹᵉZn-OH complexes, 2-mercaptophenol exhibits two coexisting inhibitor attachment modes—terminal and chelating—in both crystalline state and solution, a behavior governed by intra- and intermolecular hydrogen bonding involving the ortho-hydroxyl group. Critically, the Tpᴾʰ,ᴹᵉZn-hydroxythiophenolate complex is methylated approximately 2 orders of magnitude slower than Tpᴾʰ,ᴹᵉZn-SPh (the thiophenol adduct) [1]. This represents a ~100-fold kinetic difference.

Zinc Enzyme Inhibition Thiolate Ligands Coordination Chemistry Enzyme Modeling

2-Mercaptophenol Coordination Versatility: At Least Eight Distinct Binding Modes vs. Monofunctional Thiols

2-Mercaptophenol (H₂mp) exhibits at least eight distinct coordination modes with transition metals, functioning as a terminal ligand (StOt), bridging ligand (StOb), or chelating ligand with hydroxyl participation [1]. In the molybdenum complex (Bu₄N)₂[{MoO₂(2-SC₆H₄O)}₂(μ-O)], H₂mp adopts the ObSt mode, while structural analyses of V, Co, and Ni complexes reveal multifunctional chelating character including StOt, StOb, and SbOH binding configurations [2].

Coordination Chemistry Transition Metal Complexes Bidentate Ligands Molybdenum Complexes

2-Mercaptophenol vs. Catechol: Enhanced Nucleophilicity and Acidity for Thiol-Specific Reactions

2-Mercaptophenol exhibits greater nucleophilicity at sulfur compared with oxygen-based nucleophiles, and thiophenols demonstrate greater acidity compared with phenols [1]. In base-catalyzed reactions with α- and γ-halo Michael acceptors, the thiophenolate anion generated from 2-mercaptophenol provides enhanced reactivity relative to catechol-derived oxygen nucleophiles.

Organic Synthesis Nucleophilicity Thiol-Ene Chemistry Michael Addition

2-Mercaptophenol (CAS 1121-24-0) Optimized Application Scenarios Based on Quantitative Evidence


De Novo Protein Design for Proton-Coupled Electron Transfer (PCET) Studies

2-Mercaptophenol-α₃C serves as a structurally well-defined biomimetic model for enzymes that use tyrosine residues in redox catalysis and multistep electron transfer. The ortho-positioning of the thiol anchor relative to the phenol OH group creates a sequestered environment that raises the redox potential by approximately 0.12 V relative to aqueous buffer, in contrast to 4-mercaptophenol which shows no potential shift [1]. The E(peak) vs. pH plots for 2-MP-α₃C display a ~59 mV/pH unit dependence, consistent with proton-coupled electron transfer mechanisms. This system is specifically tailored for electrochemical studies of phenol oxidation and reduction with emphasis on redox-driven protonic reactions occurring at the phenol oxygen [2].

Transition Metal Cluster Synthesis Requiring Multidentate Bridging Ligands

2-Mercaptophenol enables the construction of polynuclear transition metal clusters through its demonstrated ability to adopt at least eight distinct coordination modes, including terminal (StOt), bridging (StOb), and hydroxyl-participating (SbOH) configurations [1]. This versatility has been exploited in synthesizing trinuclear vanadium complexes such as (Et₄N)[V₃(mp)₆], dimeric cobalt complexes including (Et₄N)₂[Co(mp)(Hmp)]₂ with magnetic moment of 2.38 μB, and heterooctanuclear Co₆Ru₂ clusters [2]. The ligand chelates and bridges simultaneously, enabling architectures inaccessible with monofunctional thiols or oxygen-only bidentate ligands.

Zinc Enzyme Inhibition Models Requiring Persistent Ligand Occupancy

In zinc enzyme inhibition modeling using Tpᴾʰ,ᴹᵉZn-OH scaffolds, 2-mercaptophenol provides unique dual-mode inhibitor attachment (terminal and chelating coexisting in both crystalline and solution states) mediated by intra- and intermolecular hydrogen bonding from the ortho-hydroxyl group [1]. Critically, the resulting zinc-thiolate complex undergoes methylation approximately 100-fold slower than the corresponding thiophenol adduct, demonstrating substantially enhanced kinetic stability [1]. This persistence makes 2-mercaptophenol a preferred ligand for long-duration inhibition studies or applications where thiolate oxidation and displacement must be minimized.

Microwave-Assisted Extraction (MAE) of Mercury Species from Environmental Samples

2-Mercaptophenol is employed as a complexing agent for the microwave-assisted extraction of mercury species from sediments and zoobenthos samples [1]. The 1,2-bidentate sulfur-containing ligand forms stable complexes with mercury through the thiol group, while the ortho-hydroxyl may contribute to aqueous solubility and additional coordination interactions. This application leverages the strong thiophilicity of mercury combined with the bifunctional nature of the ligand, which distinguishes it from monodentate thiol extractants that lack the chelation stability provided by potential O,S-coordination.

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